molecular formula C24H26N2O3 B11061969 1-(dimethylamino)-4-(4-methoxyphenyl)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(dimethylamino)-4-(4-methoxyphenyl)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11061969
M. Wt: 390.5 g/mol
InChI Key: BBDCZIKQLJPARJ-UHFFFAOYSA-N
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Description

1-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxyphenyl group, and a phenyl group attached to a tetrahydroquinolinedione core

Preparation Methods

The synthesis of 1-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinolinedione Core: This can be achieved through a cyclization reaction involving an appropriate precursor such as an aniline derivative.

    Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.

    Attachment of the Methoxyphenyl and Phenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using methoxybenzene and benzene derivatives, respectively.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydro derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

1-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE include:

    Quinolinedione Derivatives: These compounds share the quinolinedione core but differ in the substituents attached to the core structure.

    Aminophenyl Derivatives: Compounds with an aminophenyl group attached to various core structures, which may exhibit similar biological activities.

    Methoxyphenyl Derivatives: These compounds contain a methoxyphenyl group and are studied for their potential pharmacological properties.

The uniqueness of 1-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

1-(dimethylamino)-4-(4-methoxyphenyl)-7-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C24H26N2O3/c1-25(2)26-21-13-18(16-7-5-4-6-8-16)14-22(27)24(21)20(15-23(26)28)17-9-11-19(29-3)12-10-17/h4-12,18,20H,13-15H2,1-3H3

InChI Key

BBDCZIKQLJPARJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C2=C(C(CC1=O)C3=CC=C(C=C3)OC)C(=O)CC(C2)C4=CC=CC=C4

Origin of Product

United States

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